2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid

Descripción

Chemical Identification and Nomenclature

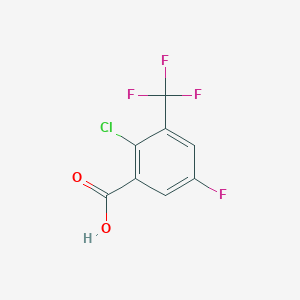

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid represents a sophisticated example of halogenated aromatic carboxylic acids, distinguished by its complex substitution pattern on the benzene ring. The compound is officially registered under the Chemical Abstracts Service number 1805955-65-0, providing a unique identifier for scientific and commercial applications. The molecular formula C₈H₃ClF₄O₂ accurately represents the atomic composition, indicating the presence of eight carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, and two oxygen atoms within the molecular structure.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzoic acid core structure serves as the parent compound with specific positional designations for each substituent. The 2-position contains a chlorine atom, the 5-position bears a fluorine atom, and the 3-position accommodates a trifluoromethyl group, creating a unique substitution pattern that significantly influences the compound's chemical properties. Alternative naming conventions include the molecular descriptor "2-[2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" when referring to its pinacol ester derivative, demonstrating the compound's versatility in forming various chemical derivatives.

The molecular weight of 242.55 grams per mole reflects the substantial contribution of the halogen atoms to the overall molecular mass, with the trifluoromethyl group alone contributing significantly to both the molecular weight and the compound's distinctive chemical behavior. The InChI identifier "InChI=1S/C8H3ClF4O2/c9-6-4(7(14)15)1-3(10)2-5(6)8(11,12)13/h1-2H,(H,14,15)" provides a standardized representation of the molecular connectivity, enabling precise computational analysis and database searches.

Historical Context and Development

The development of this compound emerges from the broader evolution of fluorinated organic compounds in pharmaceutical and agrochemical research. Historical patent literature reveals systematic approaches to synthesizing halogenated benzoic acid derivatives, with early work focusing on developing scalable preparation methods that could overcome the challenges associated with traditional synthetic routes. The compound's development represents a culmination of advances in organolithium chemistry and fluorination techniques that became prominent in the latter half of the twentieth century.

Early synthetic methodologies faced significant limitations, particularly regarding the use of corrosive chemicals at extremely low temperatures, typically around negative seventy-eight degrees Celsius, which created substantial scaling issues for industrial production. These challenges prompted researchers to develop alternative synthetic strategies that could be performed under more practical conditions while maintaining high yields and product purity. The evolution of synthetic approaches reflects the growing demand for fluorinated building blocks in modern pharmaceutical development, where the unique properties of fluorine atoms significantly enhance drug metabolic stability and bioavailability.

The compound's emergence coincides with the increased recognition of trifluoromethyl-containing molecules in medicinal chemistry, where this functional group has become a privileged structural motif due to its favorable pharmacological properties. Research publications from the early twenty-first century demonstrate systematic investigations into various halogenated benzoic acid derivatives, with this compound representing a particularly valuable synthetic intermediate. The development trajectory shows a clear progression from laboratory-scale synthetic methods to potentially scalable industrial processes, reflecting the compound's growing commercial importance.

Contemporary research continues to refine synthetic methodologies, with recent patent applications describing improved preparation methods that emphasize high yield, simplified technical processes, and reduced production cycles. These developments underscore the compound's continued relevance in modern organic synthesis and its potential for expanded applications in various chemical industries.

Research Significance in Organic Chemistry

This compound occupies a prominent position in contemporary organic chemistry research due to its exceptional versatility as a synthetic building block and its unique structural characteristics that enable diverse chemical transformations. The compound's significance stems from its ability to participate in various fundamental organic reactions, including esterification processes where it reacts with alcohols under acidic conditions to form corresponding ester derivatives. These esterification reactions demonstrate the compound's utility in developing pharmaceutical intermediates and fine chemicals, where the carboxylic acid functionality serves as a crucial reactive site for further chemical modifications.

Research investigations have revealed the compound's capacity to undergo nucleophilic substitution reactions, particularly at positions adjacent to the electron-withdrawing halogen substituents, enabling the introduction of diverse functional groups through controlled synthetic transformations. The presence of multiple halogen atoms creates distinctive electronic effects within the aromatic system, influencing both the reactivity patterns and the selectivity of chemical reactions. These electronic perturbations make the compound particularly valuable for structure-activity relationship studies in medicinal chemistry, where systematic modifications of halogen substituents can provide insights into biological activity optimization.

| Chemical Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 242.55 g/mol | Standard conditions |

| Molecular Formula | C₈H₃ClF₄O₂ | - |

| Purity | >95% | High-performance liquid chromatography analysis |

| Appearance | White to off-white solid | Room temperature |

| Solubility | Soluble in dimethyl sulfoxide, slightly soluble in benzene and methanol | Various organic solvents |

The compound's research significance extends to its role in developing novel synthetic methodologies, particularly in the context of cross-coupling reactions and organometallic chemistry. Recent studies have explored its potential as a precursor for preparing more complex molecular architectures through palladium-catalyzed coupling reactions, demonstrating its utility in accessing structurally diverse organic molecules. The strategic placement of halogen substituents provides multiple reactive sites that can be selectively functionalized under appropriate reaction conditions, making it an excellent scaffold for combinatorial chemistry approaches.

Propiedades

IUPAC Name |

2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-6-4(7(14)15)1-3(10)2-5(6)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGWJLXXACYSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug design and development.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

Pathways: It may modulate biochemical pathways related to metabolism, signaling, or gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of chlorine, fluorine, and trifluoromethyl groups significantly impact physicochemical properties:

Table 1: Substituent Positions and Molecular Properties

| Compound Name | Substituents | Molecular Weight | Solubility | CAS Number |

|---|---|---|---|---|

| 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid | Cl (2), F (5), CF₃ (3) | 242.56 | Likely soluble in DMSO, methanol (inferred) | Not found |

| 2-Chloro-5-(trifluoromethyl)benzoic acid | Cl (2), CF₃ (5) | 224.56 | DMSO, water (heated), methanol | 657-06-7 |

| 3-Chloro-5-(trifluoromethyl)benzoic acid | Cl (3), CF₃ (5) | 224.56 | Ethanol, DMF | 53985-49-2 |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | F (2), CF₃ (5) | 208.11 | Not specified | 115029-23-7 |

Key Observations :

- Acidity : The trifluoromethyl group at position 3 in the target compound increases acidity compared to analogs with CF₃ at position 5 (e.g., 2-Chloro-5-(trifluoromethyl)benzoic acid) due to proximity to the carboxylic acid group .

- Solubility: Chlorine and fluorine substituents reduce water solubility but enhance organic solvent compatibility (e.g., DMSO, methanol) .

Actividad Biológica

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative notable for its unique trifluoromethyl and halogen substituents. This compound exhibits a range of biological activities, making it significant in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.

- Molecular Formula: C13H14ClF4O2

- Molecular Weight: Approximately 324.51 g/mol

- Physical State: Solid at room temperature

- Melting Point: 142 °C to 145 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Research indicates that compounds with trifluoromethyl groups can exhibit enhanced antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

-

Anti-inflammatory Properties

- As a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), this compound may possess anti-inflammatory effects. The structural characteristics contribute to its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response.

-

Therapeutic Applications

- The compound is being explored as an intermediate in the synthesis of drugs targeting conditions such as diabetes and certain cancers. Its unique structure may enhance the efficacy of therapeutic agents by improving their pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of benzoic acid derivatives. Studies have shown that:

- The introduction of a trifluoromethyl group at specific positions on the aromatic ring can increase potency against particular biological targets, such as enzymes involved in metabolic pathways.

- Variations in substitution patterns lead to different interactions with biological receptors, impacting overall efficacy.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various benzoic acid derivatives found that compounds with trifluoromethyl substitutions exhibited a marked increase in activity against Gram-positive bacteria. The mechanism was attributed to enhanced membrane permeability due to increased lipophilicity.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively inhibited COX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests potential use as an anti-inflammatory agent in treating chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-5-fluoro-3-nitrobenzoic acid | C8H4ClF2N | Contains a nitro group; different reactivity and potential applications |

| 2-Chloro-4-fluorobenzoic acid | C7H4ClF | Lacks trifluoromethyl group; generally less lipophilic |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | C8H4ClF4O2 | Similar trifluoromethyl substitution; may exhibit different biological activities |

Métodos De Preparación

Starting Materials and Reagents

- Aromatic precursor: p-chloro-5-fluoro-3-(trifluoromethyl)benzene or closely related halogenated trifluoromethylbenzene derivatives.

- Lithiation catalyst: tert-butyl lithium (t-BuLi) in hexane solution.

- Tertiary amines: Tetramethyl ethylene diamine (TEMED) or N,N-diisopropylethylamine (DIPEA) to facilitate lithiation.

- Solvents: Anhydrous tetrahydrofuran (THF) or other aprotic organic solvents.

- Carboxylation agent: Solid carbon dioxide (dry ice).

- Acidification: Aqueous hydrochloric acid (3–8 mol/L) to adjust pH to 3–4.

Stepwise Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of aromatic precursor and tertiary amine in anhydrous THF | Temperature: -75 to -80 °C; Inert atmosphere (N2 or He) | Cooling bath (dry ice/acetone) used to maintain low temperature |

| 2 | Slow dropwise addition of tert-butyl lithium solution | Maintain temperature below -70 °C | Molar ratio of precursor:t-BuLi:amine ~1:1:1 |

| 3 | Stirring post-addition for 1–1.3 hours | Same low temperature | Formation of aryl lithium intermediate |

| 4 | Slow addition of aryl lithium solution onto dry ice surface | Temperature: 0–20 °C; Stirring for 30–60 min | Carboxylation reaction |

| 5 | Removal of excess dry ice by volatilization | Room temperature | Complete sublimation of CO2 |

| 6 | Acidification with aqueous HCl to pH 3–4 | 15–20 °C | Facilitates protonation of carboxylate |

| 7 | Removal of organic solvents by vacuum distillation | Under reduced pressure | Solvent recovery and concentration |

| 8 | Addition of water, stirring at 5–10 °C for 5–8 hours | Promotes crystallization | Solid product separation |

| 9 | Filtration, washing, and drying of crude product | Vacuum drying at 40 °C | Crude 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid obtained |

| 10 | Recrystallization from hexane | Reflux cooling method | Purification to >98% purity; melting point ~91.5–92.4 °C |

Reaction Scheme Summary

$$

\text{p-chloro-5-fluoro-3-(trifluoromethyl)benzene} \xrightarrow[\text{TEMED or DIPEA}]{\text{t-BuLi, THF, -75°C}} \text{aryl lithium intermediate} \xrightarrow[\text{dry ice}]{\text{carboxylation}} \text{this compound}

$$

Key Experimental Data and Yields

| Parameter | Value / Range | Comments |

|---|---|---|

| Molar ratio (precursor:t-BuLi:amine) | 0.8–1.2 : 0.8–1.2 : 0.8–1.2 (preferably 1:1:1) | Ensures optimal lithiation efficiency |

| Reaction temperature (lithiation) | -75 to -80 °C | Critical for regioselectivity and yield |

| Stirring time after lithiation | 1–1.3 hours | Complete formation of aryl lithium |

| Carboxylation time | 30–60 minutes | Ensures full conversion |

| Acidification pH | 3–4 | Optimal for precipitation |

| Crystallization temperature | 5–10 °C | Controls solid formation |

| Yield of crude product | ~89.8–90.4% | High yield indicative of efficient process |

| Purity after recrystallization | >98.1% (HPLC) | Suitable for industrial applications |

| Melting point | 91.5–92.4 °C | Confirms compound identity |

Notes on Tertiary Amines and Catalysts

- Tetramethyl ethylene diamine (TEMED): Colorless liquid with slight ammonia odor; enhances lithiation by complexing lithium ions.

- N,N-Diisopropylethylamine (DIPEA): Colorless to light yellow liquid; acts as a base and stabilizes the aryl lithium intermediate.

- tert-Butyl lithium: Strong base and lithiation agent; careful temperature control is essential to avoid side reactions.

Advantages of the Method

- High yield and purity of the target acid.

- Use of readily available starting materials.

- Simplified purification due to controlled crystallization.

- Shortened production cycle suitable for industrial scale.

- Flexibility in choice of tertiary amine catalyst.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |

|---|---|---|---|---|

| Lithiation | p-chloro-5-fluoro-3-(trifluoromethyl)benzene + t-BuLi + TEMED/DIPEA | -75 to -80 | 1–1.3 h | Aryl lithium intermediate |

| Carboxylation | Dry ice addition | 0 to 20 | 30–60 min | Carboxylated intermediate |

| Acidification | Aqueous HCl (3–8 M) | 15–20 | - | pH adjusted to 3–4 |

| Solvent removal | Vacuum distillation | Ambient | - | Concentrated reaction mixture |

| Crystallization | Water addition, stirring | 5–10 | 5–8 h | Crude acid precipitate |

| Purification | Recrystallization in hexane | Reflux to RT | 30 min | Pure acid product |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via halogenation and trifluoromethylation of benzoic acid precursors. For example, chlorination using N-chloroformamide under reflux conditions, followed by fluorination with HF or KF in polar aprotic solvents like DMF. The trifluoromethyl group may be introduced via Ullmann coupling or nucleophilic substitution with CF₃-containing reagents. Reaction optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity, and catalyst loading (e.g., CuI for coupling reactions) to maximize yield .

- Validation : Monitor intermediates via TLC or HPLC and confirm final product purity (>95%) using ¹H/¹³C NMR and elemental analysis .

Q. How can researchers purify and characterize this compound to ensure high analytical standards?

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities. For halogenated analogs, activated charcoal treatment may decolorize solutions .

- Characterization :

- Structural Confirmation : X-ray crystallography (for single crystals) or FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in solubility and stability data across studies?

- Approach : Conduct controlled stability studies under varying conditions (pH, temperature, light exposure). For example:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and quantify photodegradants.

- Data Reconciliation : Compare results with literature using identical solvents (e.g., DMSO vs. ethanol) and analytical methods. Conflicting solubility data may arise from polymorphic forms; characterize crystallinity via DSC/XRD .

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in catalytic reactions?

- Methodology : Use density functional theory (DFT) to calculate electron-withdrawing effects of the -CF₃ group on the benzoic acid’s aromatic ring. Key parameters:

- HOMO-LUMO gaps to assess electrophilic substitution tendencies.

- Acidity Constants (pKa) : Predict deprotonation behavior in aqueous/organic media using COSMO-RS solvation models.

- Validation : Correlate computational results with experimental kinetics (e.g., reaction rates in Suzuki-Miyaura couplings) .

Q. What analytical methods are recommended for detecting trace impurities in this compound when used as a reference standard?

- Techniques :

- LC-MS/MS : Identify low-abundance impurities (e.g., dehalogenated byproducts) with MRM transitions.

- NMR Spectroscopy : ¹⁹F NMR quantifies trifluoromethyl group integrity; ²D NOESY detects stereochemical impurities.

- Limits of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines, achieving LOD <0.1% for major impurities .

Q. How can researchers design biological activity assays to evaluate this compound’s potential in drug discovery?

- Assay Design :

- Enzyme Inhibition : Test against COX-2 or kinases using fluorescence-based assays (e.g., ADP-Glo™).

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting.

- Dose-Response : Use 8–12 concentration points to calculate IC₅₀ values, normalized to positive controls (e.g., aspirin for COX-2) .

Methodological Best Practices

- Safety : Handle in fume hoods with nitrile gloves and PPE due to irritancy risks .

- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis/photooxidation .

- Data Reproducibility : Report reaction conditions (solvent grade, humidity) and instrument parameters (HPLC column batch) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.